(1-Phenylpropan-2-yl)hydrazine dihydrochloride

Monoamine Oxidase Enzyme Kinetics Neuropharmacology

(1-Phenylpropan-2-yl)hydrazine dihydrochloride (Pheniprazine) is an irreversible, nonselective MAOI that enables uncoupling of reversible binding from covalent inactivation (MAO-A Ki=420nM, 5.8-fold selective) and route-dependent tissue targeting (subcutaneous: brain>liver; oral: liver>brain). With established behavioral ED50 values (3.5mg/kg), it serves as a calibrated reference compound, while its distinct ocular toxicity profile makes it essential for comparative toxicology studies. Supplied as the dihydrochloride salt to enhance aqueous solubility and facilitate formulation.

Molecular Formula C9H16Cl2N2
Molecular Weight 223.14 g/mol
CAS No. 2171944-13-9
Cat. No. B3381108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Phenylpropan-2-yl)hydrazine dihydrochloride
CAS2171944-13-9
Molecular FormulaC9H16Cl2N2
Molecular Weight223.14 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)NN.Cl.Cl
InChIInChI=1S/C9H14N2.2ClH/c1-8(11-10)7-9-5-3-2-4-6-9;;/h2-6,8,11H,7,10H2,1H3;2*1H
InChIKeyQHSANLRLQOCMSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Phenylpropan-2-yl)hydrazine Dihydrochloride (CAS 2171944-13-9): A Mechanism-Based Irreversible MAO Inhibitor


(1-Phenylpropan-2-yl)hydrazine dihydrochloride, historically known as pheniprazine, is a member of the hydrazine chemical class and functions as an irreversible, nonselective monoamine oxidase inhibitor (MAOI) [1]. It acts as a mechanism-based inhibitor, forming a covalent adduct with the MAO enzyme [2]. The compound is supplied as a dihydrochloride salt, which enhances aqueous solubility and facilitates formulation for experimental use [3].

Why Generic Substitution of (1-Phenylpropan-2-yl)hydrazine Dihydrochloride Is Not Viable


Within the hydrazine MAOI class, compounds exhibit marked differences in selectivity, potency, and pharmacokinetic behavior that preclude simple interchange. Pheniprazine displays a unique kinetic profile, including a notable selectivity for rat liver MAO-A in its reversible binding phase (Ki = 420 nM) despite being clinically nonselective [1]. Furthermore, the route of administration dramatically alters its tissue distribution—subcutaneous dosing yields greater brain than liver MAO inhibition, while oral dosing favors liver inhibition—a pattern distinct from other hydrazine MAOIs like iproniazid and nialamide [2]. These compound-specific characteristics mean that substituting a structurally similar hydrazine MAOI for pheniprazine would invalidate experimental results and compromise scientific reproducibility.

Quantitative Differentiation of (1-Phenylpropan-2-yl)hydrazine Dihydrochloride: Comparative Evidence Against Key Analogs


Selective Reversible Binding to MAO-A vs. MAO-B: Kinetic Dissection

Pheniprazine exhibits differential affinity for MAO isoforms in the reversible binding step prior to irreversible inactivation. Against rat liver MAO-A, the Ki is 420 nM, whereas for rat liver MAO-B the Ki is 2450 nM, indicating approximately 5.8-fold selectivity for MAO-A [1]. This contrasts with other hydrazine MAOIs like phenelzine, which generally exhibit less pronounced isoform discrimination in the reversible binding phase. The rate of irreversible inhibition (k+2) for MAO-A is 0.06 min⁻¹, significantly slower than the 0.16 min⁻¹ observed for MAO-B, indicating a dissociation between binding affinity and inactivation efficiency [1].

Monoamine Oxidase Enzyme Kinetics Neuropharmacology

In Vivo Potency in Stimulus Generalization Assays: Rank-Order Comparison

In a rat drug discrimination paradigm assessing cocaine-like stimulus properties, pheniprazine exhibited an ED50 of 3.5 mg/kg, positioning it as the second most potent MAOI tested, behind only tranylcypromine (ED50 = 1.2 mg/kg) and ahead of deprenyl (5 mg/kg), pargyline (28 mg/kg), and nialamide (∼170 mg/kg) [1]. In a separate tryptamine potentiation assay, pheniprazine (ED50 = 0.15 mg/kg) was roughly equipotent with clorgyline (0.14 mg/kg) and approximately 13-fold more potent than pargyline (1.97 mg/kg) [1].

Behavioral Pharmacology Drug Discrimination Cocaine Cue

Route-Dependent Tissue Selectivity: Brain vs. Liver MAO Inhibition

The pattern of MAO inhibition across tissues is highly dependent on the route of administration for pheniprazine. Subcutaneous administration results in greater brain than liver MAO inhibition, whereas oral administration produces predominant liver MAO inhibition [1]. This contrasts with iproniazid and nialamide, which exhibit a more balanced tissue inhibition profile regardless of administration route, and with phenelzine and isocarboxazid, which show similar route-dependent patterns but with differing brain/liver ratios [1].

Pharmacokinetics Tissue Distribution MAO Inhibition

Aqueous Solubility and Salt Form Advantage for In Vitro Assays

The dihydrochloride salt of pheniprazine exhibits a water solubility of 3.75 mg/mL, which is substantially higher than the free base form and many other hydrazine MAOIs [1]. For comparison, phenelzine sulfate has a reported water solubility of approximately 2.5 mg/mL, while iproniazid phosphate is approximately 1.8 mg/mL. Additionally, the dihydrochloride salt demonstrates excellent solubility in DMSO (100 mg/mL with ultrasonication), enabling high-concentration stock solutions for in vitro pharmacological assays [2].

Formulation Solubility In Vitro Pharmacology

Potentiation of Tryptamine-Induced Toxicity: Cross-Compound Potency Ranking

In a classic comparative study of six MAOIs, pheniprazine demonstrated a specific rank-order position in potentiating tryptamine acute toxicity in mice. The potency order for this endpoint was tranylcypromine > pheniprazine ≈ isocarboxazid > nialamide > phenelzine > iproniazid [1]. Pheniprazine's intermediate potency distinguishes it from the highly potent tranylcypromine and the relatively weak iproniazid, providing a defined benchmark for cross-study comparisons and mechanistic investigations [1].

In Vivo Pharmacology MAO Inhibition Tryptamine Potentiation

Historical Toxicity Profile: Documented Discontinuation Due to Hepatotoxicity and Ocular Adverse Events

Pheniprazine was withdrawn from clinical use in the 1960s due to well-documented toxicity concerns, including jaundice (hepatotoxicity), amblyopia, and optic neuritis [1]. This toxicity profile is distinct from that of other hydrazine MAOIs: phenelzine is primarily associated with hypertensive crises and hepatotoxicity at lower incidence, while iproniazid was withdrawn specifically due to severe hepatotoxicity. Tranylcypromine, a non-hydrazine MAOI, carries a lower hepatotoxicity risk but higher risk of hypertensive crisis [2].

Drug Safety Toxicology Historical Clinical Data

Optimal Application Scenarios for (1-Phenylpropan-2-yl)hydrazine Dihydrochloride in Research


Dissecting Reversible vs. Irreversible MAO Inhibition Mechanisms

Pheniprazine's unique kinetic profile—with 5.8-fold selective reversible binding to MAO-A (Ki = 420 nM) but faster irreversible inactivation of MAO-B (k+2 = 0.16 min⁻¹ vs. 0.06 min⁻¹ for MAO-A)—makes it an ideal tool for studies designed to uncouple the contributions of reversible binding and covalent inactivation in MAO pharmacology [1]. This kinetic nuance is not observable with purely reversible inhibitors (e.g., harmine) or with simpler irreversible inhibitors lacking measurable reversible affinity differences.

Route-Dependent CNS vs. Peripheral MAO Studies

The compound's route-dependent tissue selectivity—yielding predominant brain MAO inhibition after subcutaneous dosing but liver-dominant inhibition after oral administration—enables researchers to experimentally manipulate the central versus peripheral contributions of MAO to physiological and behavioral endpoints [1]. This feature is particularly valuable for studies investigating the gut-brain axis or the peripheral autonomic effects of MAO inhibition.

Behavioral Pharmacology Benchmarking and Calibration

With well-defined ED50 values for stimulus generalization (3.5 mg/kg) and tryptamine potentiation (0.15 mg/kg) established in head-to-head comparisons with five other MAOIs [1], pheniprazine serves as a calibrated reference compound for behavioral pharmacology studies. Its intermediate potency makes it suitable as a positive control when ultra-potent compounds like tranylcypromine would produce ceiling effects or when low-potency compounds like nialamide would require impractically high doses.

MAOI Toxicity Mechanism and Structure-Toxicity Relationship Studies

Given its well-documented historical toxicity profile—including unique ocular adverse events (amblyopia, optic neuritis) in addition to class-typical hepatotoxicity [1]—pheniprazine is a critical reference compound for toxicology studies investigating the structural determinants of MAOI toxicity. Comparative studies with phenelzine (hepatotoxicity, hypertensive crisis) and tranylcypromine (hypertensive crisis) can help elucidate the molecular mechanisms underlying the divergent toxicity spectra within the MAOI class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Phenylpropan-2-yl)hydrazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.